2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole
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Overview
Description
2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrrolidine moiety through an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution with a pyrrolidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Alkylated or acylated derivatives of the benzothiazole ring.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its biological activities and used in drug discovery.
Pyrrolidine-2,5-dione: Exhibits diverse biological activities and is used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
2-(Pyrrolidin-3-yloxy)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the benzothiazole and pyrrolidine moieties allows for versatile interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFCNQRCHFEDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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